
(1-Methoxyhex-5-en-3-yl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Methoxyhex-5-en-3-yl)benzene is an organic compound with the molecular formula C13H18O. It features a benzene ring substituted with a (1-methoxyhex-5-en-3-yl) group. This compound is part of the larger family of aromatic compounds, which are known for their stability and unique chemical properties due to the delocalized π-electron system in the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-Methoxyhex-5-en-3-yl)benzene typically involves the alkylation of benzene with a suitable alkyl halide under Friedel-Crafts conditions. The reaction can be represented as follows: [ \text{Benzene} + \text{(1-Methoxyhex-5-en-3-yl) chloride} \xrightarrow{AlCl_3} \text{this compound} ]
Industrial Production Methods: Industrial production of this compound may involve similar Friedel-Crafts alkylation processes, optimized for large-scale synthesis. The use of catalysts like aluminum chloride (AlCl3) is common to facilitate the reaction .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of benzoic acid derivatives.
Reduction: The compound can be reduced using hydrogenation techniques to yield saturated derivatives.
Substitution: Electrophilic aromatic substitution reactions are common, where the benzene ring can be substituted with various electrophiles like halogens, nitro groups, etc.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium or platinum catalyst.
Substitution: Halogens (Cl2, Br2) with a Lewis acid catalyst like FeCl3 or AlCl3.
Major Products:
Oxidation: Benzoic acid derivatives.
Reduction: Saturated alkylbenzene derivatives.
Substitution: Halogenated or nitrated benzene derivatives
Scientific Research Applications
(1-Methoxyhex-5-en-3-yl)benzene has various applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (1-Methoxyhex-5-en-3-yl)benzene involves its interaction with molecular targets through its aromatic ring and the methoxyhexenyl side chain. The benzene ring can participate in π-π interactions, while the side chain can engage in hydrophobic interactions and hydrogen bonding. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, influencing various biochemical pathways .
Comparison with Similar Compounds
Toluene: A simple alkylbenzene with a methyl group.
Ethylbenzene: Contains an ethyl group attached to the benzene ring.
Methoxybenzene (Anisole): Features a methoxy group directly attached to the benzene ring.
Uniqueness: (1-Methoxyhex-5-en-3-yl)benzene is unique due to its extended alkyl chain with a methoxy group and a double bond, which imparts distinct chemical and physical properties compared to simpler alkylbenzenes. This structural complexity allows for more diverse interactions and applications .
Properties
CAS No. |
78100-56-8 |
|---|---|
Molecular Formula |
C13H18O |
Molecular Weight |
190.28 g/mol |
IUPAC Name |
1-methoxyhex-5-en-3-ylbenzene |
InChI |
InChI=1S/C13H18O/c1-3-7-12(10-11-14-2)13-8-5-4-6-9-13/h3-6,8-9,12H,1,7,10-11H2,2H3 |
InChI Key |
DNPDUTHCMSURST-UHFFFAOYSA-N |
Canonical SMILES |
COCCC(CC=C)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


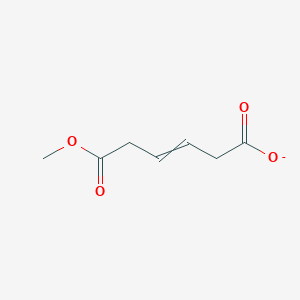
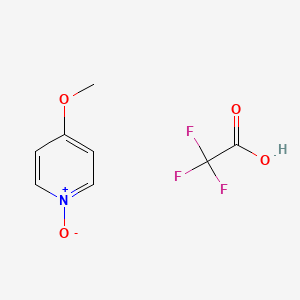
![Magnesium, [(1Z)-1-(trimethylsilyl)-1-hexenyl]bromo-](/img/structure/B14441629.png)
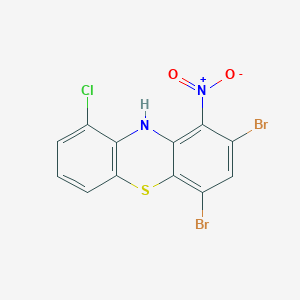
![Benzene, 1-[2-(methylthio)ethoxy]-4-nitro-](/img/structure/B14441633.png)
![4-{[(Trimethylstannyl)oxy]carbonyl}aniline](/img/structure/B14441634.png)
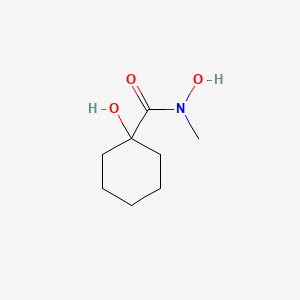
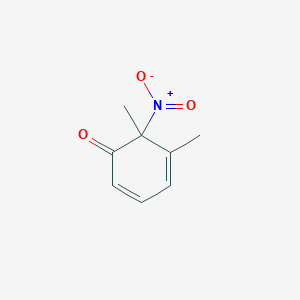
![1-[2-(3,4-Dimethoxyphenyl)ethyl]-5-ethylpiperidin-2-one](/img/structure/B14441664.png)
![1-[(Benzyloxy)carbonyl]-L-prolyl-N-methyl-L-phenylalanine](/img/structure/B14441665.png)
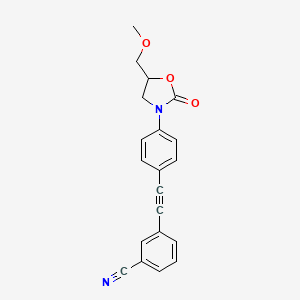
![2-[Methyl(phenyl)phosphanyl]ethan-1-amine](/img/structure/B14441669.png)


